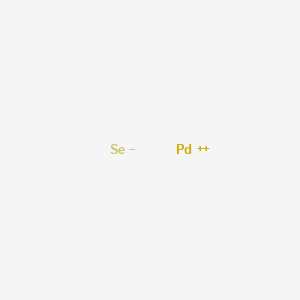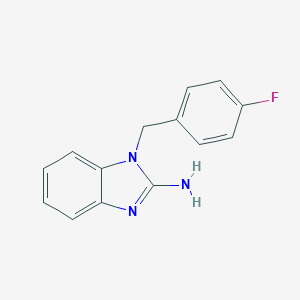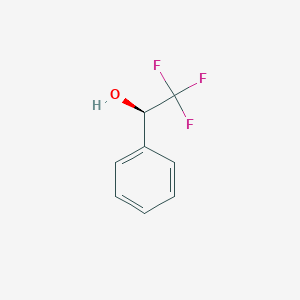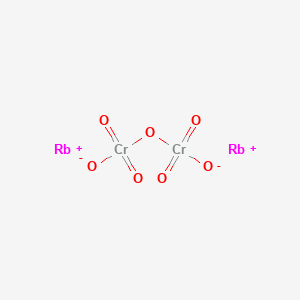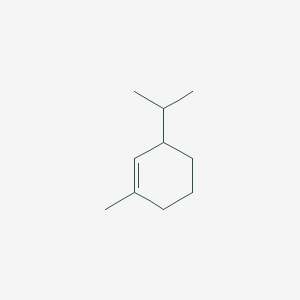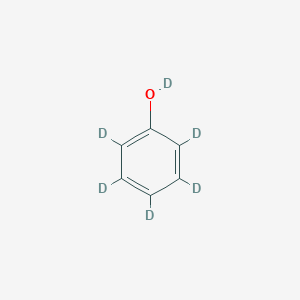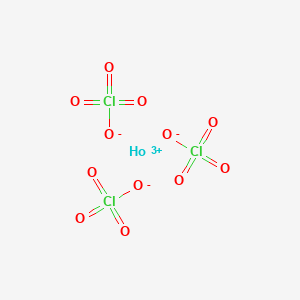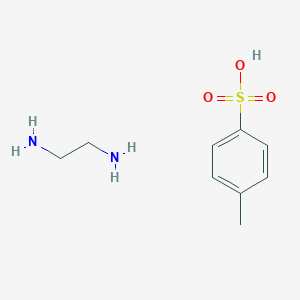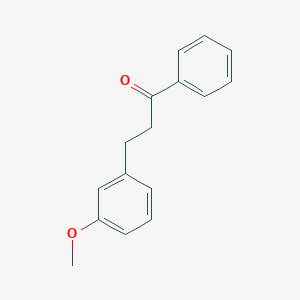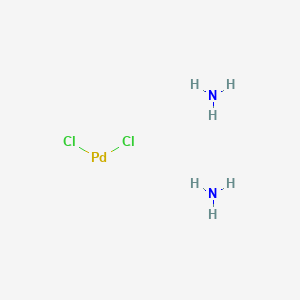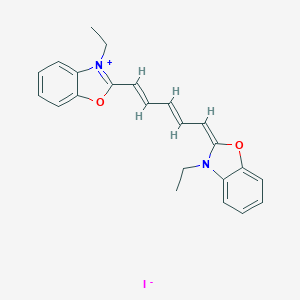
3,3'-Diéthyloxadicarbocyanine iodure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide is a chemical compound with the molecular formula C23H23IN2O2. It is known for its unique structure, which includes a benzoxazolium core with ethyl and pentadienylidene substituents. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Applications De Recherche Scientifique
(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in biochemical assays and as a fluorescent dye for imaging studies.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
3,3’-Diethyloxadicarbocyanine iodide, also known as DODCI, is primarily used as a fluorescent probe . Its primary targets are mitochondria and endoplasmic reticulum in animal and plant cells . It has also been used as a micellar probe due to its positive charge, which allows it to stay at the micelle-water interface .
Mode of Action
DODCI is a cyanine-based dye that is used in the photosensitization of mitochondria and endoplasmic reticulum . It is also used as a microviscosity probe for micelles and microemulsions . The compound’s interaction with its targets is primarily through fluorescence , where it absorbs light at a specific wavelength and then re-emits light at a longer wavelength .
Biochemical Pathways
It has been used to study the relationship between membrane potential and calcium ion fluxes in isolated sarcoplasmic reticulum vesicles .
Pharmacokinetics
Its solubility in dmf and methanol suggests that it may have good bioavailability .
Result of Action
The primary result of DODCI’s action is the generation of fluorescence, which can be used to visualize and study various biological structures and processes . For example, it has been used to stain living presynaptic nerve terminals, which are characteristically rich in mitochondria .
Action Environment
The action, efficacy, and stability of DODCI can be influenced by various environmental factors. For instance, its fluorescence properties may be affected by the pH, temperature, and ionic strength of the solution . It is typically stored at 2-8°C to maintain its stability .
Analyse Biochimique
Biochemical Properties
3,3’-Diethyloxadicarbocyanine iodide is a positively charged compound that stays at the micelle–water interface . It is used as a micellar probe and can be used as a conjugate for labeling cells for cytofluorometry studies
Cellular Effects
The compound has been reported to enhance the apoptotic potency of pheochromocytoma PC-12 and leukemia HL-60 cells . It significantly affects cellular mitochondria . It inhibits the uptake of another mitochondrial probe 3,3’-dihexyloxacarbocyanine iodide .
Molecular Mechanism
It has been suggested that it induces apoptosis via a mitochondrion-mediated mechanism . It does not decrease telomerase activity but instead affects cellular mitochondria
Temporal Effects in Laboratory Settings
Its photoisomerization dynamics have been examined in a series of 1-alkyl-3-methylimidazolium . The activation energy of the reaction was found to be 22 ± 3 kJ mol −1 .
Subcellular Localization
It is known to stain mitochondria and endoplasmic reticulum in animal and plant cells
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide typically involves the reaction of 3-ethylbenzoxazolium iodide with a pentadienylidene precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoxazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl-, iodide (1:1)
- Benzoxazolium, 2-[2-(acetylphenylamino)ethenyl]-3-ethyl-5,6-dimethyl-, iodide (1:1)
- Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2-benzoxazolinylidene)prop-1-enyl]-, iodide (1:1)
Uniqueness
(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high specificity and sensitivity, such as fluorescent imaging and biochemical assays .
Propriétés
Numéro CAS |
14806-50-9 |
|---|---|
Formule moléculaire |
C23H23IN2O2 |
Poids moléculaire |
486.3 g/mol |
Nom IUPAC |
(2Z)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C23H23N2O2.HI/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
CLDZYSUDOQXJOU-UHFFFAOYSA-M |
SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CC.[I-] |
SMILES isomérique |
CCN\1C2=CC=CC=C2O/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4O3)CC.[I-] |
SMILES canonique |
CCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CC.[I-] |
| 14806-50-9 | |
Description physique |
Dark blue crystalline solid; [Sigma-Aldrich MSDS] |
Pictogrammes |
Irritant |
Synonymes |
3,3'-diethyloxadicarbocyanine 3,3'-diethyloxadicarbocyanine iodide 3,3'-diethyloxadicarbocyanine, perchlorate 3,3'-diethyloxodicarbocyanine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)

